6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile; hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core with a cyano substituent at position 3 and a hydrochloride counterion. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry, particularly as a precursor for kinase inhibitors or bioactive intermediates .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-2-6-1-7-4-10-5-8(7)11-3-6;/h1,3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPQYJNCAJZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-69-2 | |
| Record name | 5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-3-CARBONITRILE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclic Core Formation via Intramolecular Cyclization
Palladium-Catalyzed Cross-Coupling for Nitrile Functionalization
Suzuki-Miyaura Coupling
The Suzuki reaction enables direct introduction of cyano groups via coupling of boronic acids with halogenated pyrrolopyridine intermediates. For instance, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine reacts with cyanophenylboronic acid under Pd(dppf)Cl₂ catalysis to form the carbonitrile derivative.
Representative Conditions :
Mechanistic Notes :
-
Oxidative addition of Pd⁰ to the C–Br bond precedes transmetallation with the boronic acid.
-
Reductive elimination releases the coupled product, with the cyano group retained.
Condensation Approaches with Active Methylene Compounds
Michael Addition-Cyclization Cascade
Condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with α-cyanocinnamonitrile in acetic acid yields pyrrolo[3,4-b]pyridine-3-carbonitrile derivatives. The reaction proceeds via Michael addition followed by intramolecular cyclization.
Critical Parameters :
-
Acid Catalyst : HCl (2–5 mol%) accelerates imine formation.
-
Solvent : Acetic acid facilitates proton transfer and stabilizes intermediates.
Side Reactions :
-
Competing hydrolysis of the nitrile group occurs at elevated temperatures (>100°C), necessitating strict temperature control.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile is treated with hydrochloric acid in ethanol to form the hydrochloride salt.
Protocol :
-
Dissolve the free base in anhydrous ethanol.
-
Add concentrated HCl dropwise at 0°C.
-
Stir for 1 hour, then concentrate under reduced pressure.
Purity Considerations :
-
Byproduct Removal : Residual free base is eliminated via washing with cold diethyl ether.
-
Crystallization Solvents : Ethanol/ethyl acetate (1:3) yields >99% pure hydrochloride.
Comparative Analysis of Synthetic Routes
Scale-Up Challenges :
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrrolo compounds exhibit a range of pharmacological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Analgesic and Antipyretic Effects :
Synthetic Methods
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing starting materials like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and various reagents to create the desired heterocyclic structures.
- Functionalization Techniques : Modifying existing pyrrolo compounds to enhance their biological activity or improve solubility .
Case Studies
- Anticancer Studies :
- Antimicrobial Research :
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
(1) 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- Key Difference: Bromine atom at position 3 instead of cyano.
- Impact: The bromo group enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the cyano group in the target compound may improve metabolic stability and hydrogen-bonding interactions .
(2) 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
- Key Difference : Pyrimidine ring replaces pyridine, with two chloride ions.
- The dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) compared to the monohydrochloride form .
(3) 2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
(4) 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
(5) 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride
- Key Difference : Pyrazine ring instead of pyridine.
Comparative Data Table
Table 1 : Key Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile; Hydrochloride and Analogs
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride (CAS No. 147740-02-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H7N3
- Molecular Weight : 145.17 g/mol
- IUPAC Name : 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile
- CAS Number : 1347234-09-6
Antimicrobial Activity
Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb). In vitro studies showed that certain derivatives had minimal inhibitory concentrations (MIC) below 0.15 µM, indicating potent activity against this pathogen .
Anticancer Properties
The anticancer potential of pyrrolo[3,4-b]pyridines has been explored extensively. A study demonstrated that specific derivatives exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity to non-cancerous cardiac cells . This selectivity suggests a promising therapeutic window for further development.
Neuroprotective Effects
Pyrrolo[3,4-b]pyridine compounds have also been investigated for their neuroprotective effects. Studies suggest their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The structure-activity relationship indicates that modifications in the chemical structure can enhance neuroprotective efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives is closely linked to their structural features. For example:
- Substituents : The presence of specific substituents at the 4-position significantly influences insulin sensitivity and antimicrobial activity.
- Ring Modifications : Alterations in the bicyclic structure can lead to enhanced potency against various biological targets.
Case Study 1: Antimycobacterial Activity
In a series of experiments assessing the antimycobacterial properties of pyrrolo[3,4-b]pyridine derivatives, researchers synthesized several compounds and tested their MIC against Mtb. The most active compound demonstrated an MIC of 0.1 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Anticancer Screening
A compound derived from the pyrrolo[3,4-b]pyridine scaffold was tested against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity in vitro with IC50 values ranging from 10 to 20 µM for ovarian cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. What are the established methods for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, intermediates like 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS: 1394117-24-8) can undergo nucleophilic substitution with cyanide sources under controlled pH and temperature . Purification often involves silica gel chromatography or recrystallization, with yields optimized by adjusting stoichiometric ratios of reagents (e.g., cyanating agents) and reaction times .
Q. How is the molecular structure of this compound validated in academic research?
X-ray crystallography using programs like SHELXL or SHELXS (for small-molecule refinement) is the gold standard for structural confirmation . Spectroscopic techniques such as H/C NMR and high-resolution mass spectrometry (HRMS) are used to verify purity and functional groups. For instance, the InChI key (OBNGJWDRGTWXLN-UHFFFAOYSA-N) and molecular weight (157.6 g/mol) are cross-referenced with PubChem data .
Q. What biochemical pathways are influenced by this compound?
The compound acts as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. It binds to RIPK1’s allosteric pocket (type III inhibition), blocking kinase activity and downstream pro-inflammatory signaling . Studies in human and murine cell models demonstrate dose-dependent suppression of TNFα-induced necroptosis, validated via Western blot (phospho-MLKL detection) and viability assays .
Q. What are the recommended storage conditions to ensure compound stability?
The hydrochloride salt should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Stability tests show no significant loss of activity over 12 months under these conditions, as confirmed by HPLC purity checks (>95%) .
Q. How is subcellular localization studied for this compound?
Fluorescence tagging (e.g., FITC conjugation) or radiolabeling (C) is used to track distribution. Confocal microscopy in HeLa cells revealed preferential accumulation in the cytoplasm, with minimal nuclear uptake, suggesting RIPK1 targeting in cytosolic compartments .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in RIPK1 inhibition data across cell types?
Discrepancies in IC values (e.g., 10 nM in HT-29 vs. 50 nM in Jurkat cells) may arise from variations in RIPK1 expression or compensatory pathways. Researchers should:
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
A one-pot synthesis approach (e.g., used for Zopiclone intermediates) reduces purification steps and improves yield. Key parameters:
- Temperature control (<60°C) to prevent racemization.
- Chiral HPLC to monitor enantiomeric excess (>99%).
- Use of Boc-protected intermediates to stabilize reactive sites during cyanide substitution .
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
- In vitro: Liver microsome assays (human/rat) with LC-MS/MS to identify primary metabolites (e.g., hydroxylation at the pyrrolidine ring).
- In vivo: Pharmacokinetic studies in rodents using H-labeled compound, with tissue distribution analyzed via scintillation counting .
Q. How do structural modifications affect potency against RIPK1?
SAR studies reveal:
| Modification | Effect on RIPK1 IC | Reference |
|---|---|---|
| 3-CN substitution | IC = 8 nM (optimal) | |
| 3-Br substitution | IC = 120 nM (reduced) |
- The electron-withdrawing cyano group enhances binding to RIPK1’s hydrophobic pocket, while bulkier halogens sterically hinder interaction .
Q. What computational tools predict off-target effects of this compound?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) screen against kinase databases (e.g., KinomeScan). In silico predictions align with experimental data showing >100-fold selectivity for RIPK1 over RIPK2 or IRAK4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
